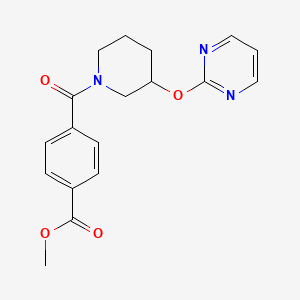

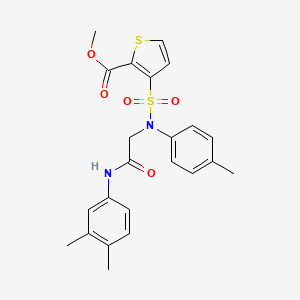

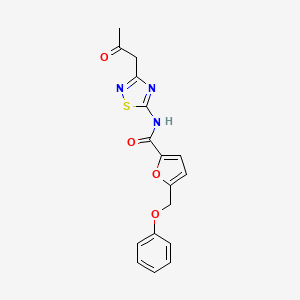

Methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . It also appears to have a piperidine ring, which is a common feature in many pharmaceuticals .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized for various purposes . For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis

The molecular structure of similar compounds involves complex interactions and bonding . For instance, in the case of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, two pyridylpyrimidine fragments take part in stacking interactions with the interplanar distance between their parallel mean planes as short as 3.5 Å .Chemical Reactions Analysis

In terms of chemical reactions, similar compounds have been evaluated for their anti-tubercular activity . They have shown significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For instance, some compounds have shown significant anti-angiogenic and DNA cleavage activities , while others have shown good inhibitory effect with an IC50 values ranging 0.057 ± 0.003–3.646 ± 0.203 μM .科学的研究の応用

Leukemia Treatment

This compound has been identified as a key ingredient in the treatment of leukemia. It specifically inhibits the activity of tyrosine kinases, which are crucial in the pathogenesis of chronic myelogenic leukemia . The molecule’s ability to bind to the Abelson tyrosine kinase domain characteristic for this gene through hydrogen bonds and hydrophobic interactions makes it a potent therapeutic agent.

Anti-Angiogenic Properties

Studies have shown that derivatives of this compound exhibit significant anti-angiogenic activities . By blocking the formation of blood vessels, these derivatives can potentially inhibit the aggressive growth of tumors and their metastases, making them valuable in cancer treatment strategies.

DNA Cleavage

The compound’s derivatives have also been studied for their DNA cleavage abilities . This is particularly important in cancer therapy, as DNA cleavage can lead to the inhibition of tumor cell growth by interfering with DNA replication.

Antitumor Effects

Research indicates that related compounds have demonstrated antitumor effects, particularly in the treatment of carcinosarcoma in rats . This suggests that Methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate could be part of a broader class of compounds with potential antitumor applications.

Antimicrobial Activity

The compound has been involved in studies related to antimicrobial activity. Molecular modeling and docking simulations suggest that certain derivatives can inhibit bacterial oxidoreductase enzymes . This inhibition is crucial for developing new antibiotics and understanding resistance mechanisms.

Neuropharmacological Effects

In neuropharmacology, some derivatives of this compound have been evaluated for their effects on depression-related behaviors in animal models . The results showed a significant reduction in immobility time, indicating potential antidepressant properties.

作用機序

Target of Action

Similar compounds, such as piperidine derivatives, have been found to interact with a variety of targets, including anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) .

Mode of Action

For instance, piperidine derivatives have been shown to inhibit ALK and ROS1, potentially disrupting cell signaling pathways .

Biochemical Pathways

Inhibition of kinases like alk and ros1 can affect multiple signaling pathways, leading to downstream effects such as cell cycle arrest, apoptosis, or reduced cell proliferation .

Result of Action

Similar compounds have been shown to exhibit cytotoxic activities against various cancer cell lines .

Safety and Hazards

In terms of safety and hazards, it’s important to avoid breathing mist, gas or vapours of similar compounds. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

The future directions of research into similar compounds could involve the design and synthesis of new pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

特性

IUPAC Name |

methyl 4-(3-pyrimidin-2-yloxypiperidine-1-carbonyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-24-17(23)14-7-5-13(6-8-14)16(22)21-11-2-4-15(12-21)25-18-19-9-3-10-20-18/h3,5-10,15H,2,4,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFENGTATBDPJLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline](/img/structure/B2992727.png)

![N-(4-ethoxyphenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2992736.png)

![N-(1,3-benzodioxol-5-yl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2992737.png)

![{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(2-methylpropyl)piperazin-1-yl]methanone](/img/structure/B2992738.png)

![Methyl 2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2992739.png)

![N-(4-methoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2992747.png)